![molecular formula C22H23N3O2S B2836199 Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate CAS No. 688792-89-4](/img/structure/B2836199.png)
Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate is a chemical compound. It’s part of the benzimidazoquinazoline family, which are nitrogen-rich heterocyclic compounds . These compounds are found in a myriad of biologically active natural products, pharmaceutical compounds, and functional materials .
Synthesis Analysis
The synthesis of benzimidazoquinazolines has been achieved through various methods. One such method involves a CuI-catalyzed Ullmann N-arylation starting from easily available starting materials . This method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation .Molecular Structure Analysis
The molecular structure of benzimidazoquinazolines is unique and complex. The molecule grows in the monoclinic crystal system P2 1 /n space group and is stabilized by an intermolecular hydrogen bond . The crystal packing analysis showed that the molecule adopts zig-zag one-dimensional chains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazoquinazolines include a highly regioselective C–C bond cleavage/amination of isatins . This reaction is part of the CuI-catalyzed synthesis process and results in the formation of benzimidazoquinazolines .Aplicaciones Científicas De Investigación
Antimicrobial and Mosquito Larvicidal Activity
Compounds derived from similar chemical structures have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains, showing significant efficacy. These compounds also displayed mosquito larvicidal activity against Culex quinquefasciatus larvae, indicating their potential in developing new antimicrobial agents and insecticides E. Rajanarendar et al., 2010.
Antitumor Agents
A novel series of 2-(benzimidazol-2-yl)quinoxalines with various pharmacophore groups, including piperazine, piperidine, and morpholine, have shown promising activity against a wide range of cancer lines. These compounds, particularly those with N-methylpiperazine substituents, exhibited selective cytotoxic effects against human lung adenocarcinoma cells with minimal toxicity to normal cells, suggesting their potential as antitumor agents V. Mamedov et al., 2022.
Adenosine Receptor Antagonists
Derivatives connected to a substituted benzimidazol-2-yl system have been synthesized and evaluated as novel antagonists of adenosine receptors. These compounds demonstrated significant potency and selectivity toward the A1 adenosine receptor, indicating their potential for developing drugs with stimulant activity on human colon motility B. Cosimelli et al., 2011.
Catalytic Behavior in Ethylene Polymerization
Ligands based on benzimidazol-2-ylquinoline and related derivatives have been used to synthesize new iron(II) and cobalt(II) dichloride complexes. These complexes, upon activation, demonstrated good activities in ethylene polymerization, producing highly linear polyethylenes. This research illustrates the utility of such compounds in the field of polymer science and engineering Tianpengfei Xiao et al., 2011.
Direcciones Futuras
Benzimidazoquinazolines have shown promising biological activities, such as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant . Therefore, the future research directions could involve exploring these biological activities further and developing new therapeutic applications for these compounds.
Propiedades
IUPAC Name |
ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-5-14-19(21(26)27-4-2)28-22-24-16-11-7-6-10-15(16)20-23-17-12-8-9-13-18(17)25(20)22/h6-13,19H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIXMBMTHMSCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)SC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
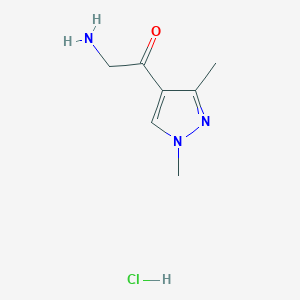
![N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2836118.png)

![Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2836122.png)
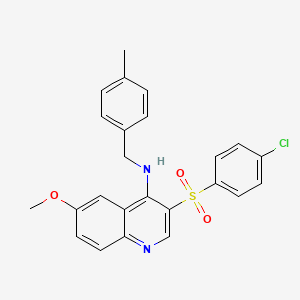
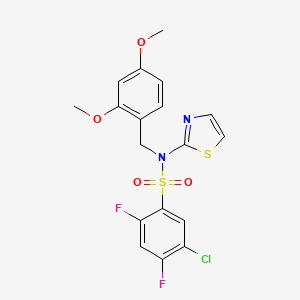
![Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836127.png)

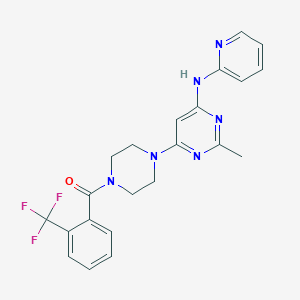
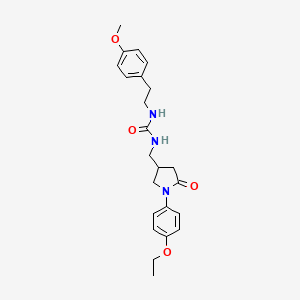
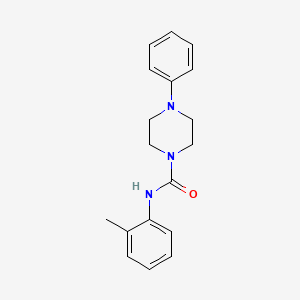

![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836136.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2836139.png)
